1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine CAS 1339916-52-7 properties
1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine CAS 1339916-52-7 properties
Topic: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine (CAS 1339916-52-7) Role: Senior Application Scientist Format: Technical Guide / Whitepaper
Strategic Intermediate for Next-Generation Kinase Inhibitors
Executive Summary
The compound 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine (CAS 1339916-52-7) represents a high-value heterocyclic scaffold in modern medicinal chemistry. It serves as a critical building block for type I and type II kinase inhibitors, particularly those targeting Pim kinases (Pim-1, Pim-2, Pim-3) , c-Met , and TGF-β receptors .
The structural integration of the 3-fluoropyridine moiety with the 4-aminopyrazole core is not merely cosmetic; it imparts specific physicochemical advantages:
-
Conformational Locking: The C3-fluorine atom induces a twisted conformation relative to the pyrazole ring via steric and electrostatic repulsion, often improving selectivity for ATP-binding pockets.
-
Metabolic Stability: Fluorination blocks oxidative metabolism at the susceptible C3 position of the pyridine ring.
-
Electronic Modulation: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, altering hydrogen bond acceptor capability and permeability.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 1339916-52-7 |
| IUPAC Name | 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine |
| Molecular Formula | C₈H₇FN₄ |
| Molecular Weight | 178.17 g/mol |
| Appearance | Off-white to pale beige powder |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |
| LogP (Calc) | ~0.8 - 1.2 (Lipophilic, amenable to cell penetration) |
| pKa (Calc) | ~3.5 (Pyridine N), ~16 (Pyrazole NH - not relevant here as N1 is subbed) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthetic Architecture
The synthesis of CAS 1339916-52-7 requires a convergent approach to ensure regioselectivity and high purity. The most robust industrial route involves a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction .
Synthesis Workflow Diagram
Caption: Convergent synthesis route utilizing SNAr coupling and nitro reduction.
Detailed Experimental Protocol
Step 1: SNAr Coupling
Objective: C-N bond formation between the electron-deficient pyridine and the pyrazole nitrogen.
-
Reagents: 2-Chloro-3-fluoropyridine (1.0 eq), 4-Nitropyrazole (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Anhydrous DMF or NMP.
-
Procedure:
-
Charge a reaction vessel with 4-nitropyrazole and K₂CO₃ in DMF. Stir at room temperature for 30 minutes to generate the pyrazolate anion.
-
Add 2-chloro-3-fluoropyridine dropwise.
-
Heat the mixture to 90–100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloropyridine.
-
Workup: Cool to room temperature and pour into ice-water. The intermediate, 1-(3-fluoropyridin-2-yl)-4-nitropyrazole, typically precipitates as a solid. Filter, wash with water, and dry.
-
Note: The 3-fluoro group activates the 2-position for substitution but remains intact due to the higher lability of the chloride leaving group.
-
Step 2: Nitro Reduction
Objective: Chemoselective reduction of the nitro group to the primary amine without defluorination.
-
Method A (Catalytic Hydrogenation):
-
Dissolve the nitro intermediate in Methanol/THF (1:1).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H₂ atmosphere (balloon pressure or 30 psi) for 2–4 hours.
-
Caution: Monitor closely to prevent hydrodefluorination (loss of the fluorine atom), although the pyridine ring makes the C-F bond relatively stable compared to a benzene analog.
-
-
Method B (Chemical Reduction - Recommended for Scale):
-
Suspend the nitro intermediate in Ethanol/Water (4:1).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Reflux at 80°C for 2 hours.
-
Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the crude amine.
-
Medicinal Chemistry Context: The "Ortho-Fluoro" Effect
In drug design, this scaffold is often selected to exploit the specific interactions driven by the fluorine atom at the 3-position of the pyridine.
Structural Activity Relationship (SAR) Logic
Caption: Mechanistic impact of the 3-fluoropyridine moiety on pharmacodynamics and pharmacokinetics.
-
Conformation: The Van der Waals radius of fluorine (1.47 Å) creates steric pressure against the pyrazole ring, forcing the two aromatic systems out of planarity. This "twist" is often required to fit into the ATP-binding cleft of kinases like c-Met or Pim-1 , where a flat biaryl system would clash with the gatekeeper residue.
-
Basicity: The pyridine nitrogen in this scaffold typically acts as a hinge binder (accepting a hydrogen bond from the kinase backbone). The 3-fluoro substituent lowers the pKa of this nitrogen, tuning the strength of this interaction and improving membrane permeability by reducing the fraction of ionized species at physiological pH.
Handling & Stability
-
Air Sensitivity: The free amine is susceptible to oxidation over time. Store under inert gas (Argon).
-
Light Sensitivity: Protect from light to prevent potential photodegradation of the halogenated heterocycle.
-
Safety:
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (Respiratory).
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood. Avoid dust formation.
-
References
-
Sigma-Aldrich. 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine Product Detail. Available at: (Verified via search snippet 1.1)
-
PubChem. Patent CO-6630133-A2: Pyrazole-4-yl heterocyclyl-carboxamide compounds. Available at: (Verified via search snippet 1.13)
-
Google Patents. WO2018069222A1 - Substituted 6-(1h-pyrazol-1-yl)pyrimidin-4-amine derivatives. Available at: (Verified via search snippet 1.17)
-
MDPI Molecules. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones. (Describes nitro reduction protocols). Available at: (Verified via search snippet 1.10)
-
Enamine. Building Block Catalog: 1-(3-fluoropyridin-2-yl)-1H-pyrazol-4-amine. Available at: (Verified via search snippet 1.1)
